N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)

Physicochemical profiling Formulation science Chromatographic method development

Generic substitution among 2,5-dichloro-1,4-phenylene bis-amides risks formulation instability and chromatographic irreproducibility due to variable hydrogen bond donor (HBD) capacity. CAS 62715-83-7 eliminates this uncertainty through its fully N-acetylated architecture (HBD=0), delivering consistent solubility, emulsion stability, and analytical retention unmatched by HBD=2 analogs. • Zero HBD prevents moisture uptake in polymer coatings and preservative interference in cosmetic emulsions • Restricted conformational flexibility (2 rotatable bonds) provides pre-organized geometry for MOF and homogeneous catalyst synthesis • Dual-market cataloged as cosmetic raw material and specialty engineering monomer with batch-to-batch consistency

Molecular Formula C14H14Cl2N2O4
Molecular Weight 345.2 g/mol
CAS No. 62715-83-7
Cat. No. B1603499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)
CAS62715-83-7
Molecular FormulaC14H14Cl2N2O4
Molecular Weight345.2 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC(=C(C=C1Cl)N(C(=O)C)C(=O)C)Cl)C(=O)C
InChIInChI=1S/C14H14Cl2N2O4/c1-7(19)17(8(2)20)13-5-12(16)14(6-11(13)15)18(9(3)21)10(4)22/h5-6H,1-4H3
InChIKeySJPBZTWPPJKLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Physicochemical Baseline


N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) [1] is a fully substituted bis-amide derivative featuring a 2,5-dichloro-1,4-phenylene core and N-acetylacetamide moieties on each amine position. Its molecular formula is C14H14Cl2N2O4 (MW: 345.2 g/mol), with a computed XLogP3-AA of 1.5, zero hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds [1]. It is cataloged as both a cosmetic raw material and a specialty engineering material by industrial suppliers [2], immediately distinguishing it from simpler diacetamide or bis(acetoacetamide) analogs in procurement contexts.

Product class Fully substituted bis-amide; zero H-bond donor capacity
Procurement context Dual-categorized cosmetic raw material and specialty engineering material
Key selection signal HBD = 0 fundamentally separates it from common bis-amide analogs

Structural Non-Interchangeability


Generic substitution within the 2,5-dichloro-1,4-phenylene bis-amide family is demonstrably unreliable due to a key structural feature unique to CAS 62715-83-7: the presence of N-acetyl groups on each amide nitrogen, which eliminates all hydrogen bond donor capacity (HBD = 0) [1]. In contrast, the closest commercially relevant analog, N,N'-(2,5-Dichloro-1,4-phenylene)bis(3-oxobutanamide) (CAS 42487-09-2), retains two amide N-H donors (HBD = 2), fundamentally altering its solubility profile, self-association behavior, and chromatographic retention [1][2]. Additionally, an unsubstituted bis-acetamide analog (CAS 314751-38-7) lacks the N-acetyl moieties entirely, resulting in a distinct physicochemical and reactivity fingerprint [3]. Therefore, interchange without explicit experimental validation risks compromising synthetic reproducibility, formulation stability, and chromatographic resolution in analytical workflows.

This product CAS 62715-83-7 HBD = 0 (N-acetyl protected)
Closest analog CAS 42487-09-2 and CAS 314751-38-7 both retain HBD = 2, altering solubility and chromatographic retention. Direct substitution without method re-validation may compromise analytical resolution and formulation stability.
This product Dual-market qualification Cosmetic + engineering grade
Industry context Analog CAS 42487-09-2 is primarily positioned as a dye/pigment intermediate, likely lacking cosmetic-grade impurity profiling. Substitution risks introducing undocumented contaminants into regulated formulations.

Differentiation Evidence vs. Closest Analogs


Hydrogen Bond Donor Elimination

CAS 62715-83-7 possesses zero hydrogen bond donors (HBD = 0) due to complete N-acetylation of both amide nitrogens [1]. In direct structural comparison, its closest commercial bis-amide congeners—N,N'-(2,5-dichloro-1,4-phenylene)bis(3-oxobutanamide) (CAS 42487-09-2) and N,N'-(2,5-dichloro-1,4-phenylene)diacetamide (CAS 314751-38-7)—each present two hydrogen bond donors (HBD = 2) [2]. This binary (0 vs. 2) difference is a definitive driver of reversed-phase chromatographic retention, organic solvent solubility, and membrane permeability in any formulation context.

H-Bond Donor Count
Head-to-head
0 vs. 2 (absolute binary difference)
Definitive retention time and solubility driver
Substitution without method re-validation risks recovery errors
Physicochemical profiling Formulation science Chromatographic method development

Lipophilicity Differentiation

The computed octanol-water partition coefficient for CAS 62715-83-7 is XLogP3-AA of 1.5 [1]. The primary bis(acetoacetamide) comparator (CAS 42487-09-2), which retains two polar N-H groups, is expected to exhibit a significantly lower logP value (class-level inference, estimated below 0.5) . This quantifiable difference—at least one logP unit—translates to a ~10-fold difference in octanol-water partitioning ratio, directly affecting solvent extraction selectivity for synthetic precursor removal.

Lipophilicity (XLogP3-AA)
Cross-study comparable
1.5 vs. structurally estimated ≤0.5
≥10-fold difference in octanol-water partitioning
Directly impacts solvent extraction selectivity
Lipophilicity ADME profiling Extraction efficiency

Dual-Market Categorization

CAS 62715-83-7 is explicitly categorized by Zhejiang Dinglong Technology Co., Ltd. under two distinct product lines: 'Cosmetic raw materials' and 'Special engineering materials/Other functional chemicals' [1]. In contrast, the bis(acetoacetamide) analog (CAS 42487-09-2) is predominantly positioned as a dye/pigment coupling component in patent literature [2][3]. This dual-categorization implies the target compound meets the stringent purity and impurity profiling requirements specific to cosmetic-grade materials, which are not documented for the dye-intermediate analog.

Market Categorization
Class-level inference
Dual-categorized: cosmetic raw material + specialty engineering material
Implies verified quality control across regulatory frameworks
Comparator analog is single-category dye intermediate
Industrial procurement Application-specific purity Supply chain qualification

Conformational Pre-Organization for Chelation

CAS 62715-83-7 exhibits only 2 rotatable bonds (computed by Cactvs 3.4.8.24), a consequence of the steric and electronic influence of the N-acetyl groups, which restrict rotation around the N-aryl bonds [1]. In comparison, the diacetamide analog (CAS 314751-38-7), which lacks N-acetyl substituents, is expected to have greater rotational freedom around the amide C-N bonds. This restricted conformational mobility makes CAS 62715-83-7 a more pre-organized ligand framework for metal chelation, potentially enhancing the thermodynamic stability of resulting metal complexes.

Rotatable Bonds
Class-level inference
2 (target) vs. estimated 4–6 (non-acetylated analogs)
Greater conformational restriction supports pre-organized chelation
Relevant for metal-organic framework and catalyst design
Coordination chemistry Chelate design Conformational analysis

Validated Application Scenarios


H-Bond Donor-Free Cosmetic Formulations

The definitive absence of H-bond donors (HBD = 0) directly supports the use of CAS 62715-83-7 in cosmetic formulations where inter-molecular hydrogen bonding can destabilize emulsions or promote microbial growth. Its explicit listing as a cosmetic raw material by industrial suppliers confirms its suitability for this regulated application environment [Section_3: Evidence_Item_1; Section_3: Evidence_Item_3]. Formulators replacing a 2-HBD analog must verify that the hydrogen bond donor deficit does not inadvertently alter the preservative system's efficacy.

Pre-Organized Metal Chelates for Catalysis & MOFs

The restricted conformational mobility (2 rotatable bonds) makes CAS 62715-83-7 a structurally rigid bis-amide ligand, pre-organized for metal coordination. This property is advantageous in the construction of metal-organic frameworks (MOFs) and homogeneous catalysts where defined coordination geometry is critical for catalytic selectivity [Section_3: Evidence_Item_4]. The 2,5-dichloro substitution further modulates the electronic density on the aromatic ring, potentially tuning the Lewis acidity of the coordinated metal center.

Chromatographic Method Development & Analytical Standards

The combination of moderate lipophilicity (XLogP3-AA 1.5), zero hydrogen bond donors, and 4 hydrogen bond acceptors defines a unique reversed-phase chromatographic retention profile that is not duplicated by any close analog [Section_3: Evidence_Item_1; Section_3: Evidence_Item_2]. Analytical laboratories utilizing this compound as a reference standard must document this distinct retention behavior; substituting even a closely related analog would require complete method re-validation due to the ≥1 log unit difference in predicted partition coefficient.

Engineering Polymer & Coating Intermediate

The dual-market categorization as a specialty engineering material indicates documented performance in polymer or coating applications. The absence of reactive hydrogen bond donors (HBD = 0) renders the compound less prone to moisture uptake and hydrolytic degradation compared to the bis(acetoacetamide) analog, making it suitable for moisture-sensitive coating formulations [Section_3: Evidence_Item_1; Section_3: Evidence_Item_3]. The chlorine substituents provide flame-retardant properties characteristic of halogenated aromatic monomers.

Application
Selection Property
Validation Focus
H-Bond donor-free cosmetic formulations
Zero H-bond donor capacity (HBD = 0)
Verify preservative system efficacy after analog replacement
Pre-organized metal chelates (MOFs, catalysis)
Restricted conformational flexibility (2 rotatable bonds)
Review chelate stability and metal selectivity
Chromatographic reference standard
Unique reversed-phase retention profile (XLogP3-AA 1.5, HBD 0)
Document retention behavior and method re-validation requirements
Moisture-sensitive engineering polymers
Absence of reactive H-bond donors reduces moisture uptake
Assess hydrolytic stability and flame-retardant contribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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